1H,1H,10H,10H-Perfluorodecane-1,10-diol

Catalog No.
S610252
CAS No.
754-96-1
M.F
C10H6F16O2
M. Wt
462.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,10H,10H-Perfluorodecane-1,10-diol

CAS Number

754-96-1

Product Name

1H,1H,10H,10H-Perfluorodecane-1,10-diol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol

Molecular Formula

C10H6F16O2

Molecular Weight

462.13 g/mol

InChI

InChI=1S/C10H6F16O2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28/h27-28H,1-2H2

InChI Key

NSKCTPBWPZPFHW-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Synonyms

1H,1H,10H,10H-perfluorodecane-1,10-diol, FC10diol

Canonical SMILES

C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound 1H,1H,10H,10H-Perfluorodecane-1,10-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1H,1H,10H,10H-Perfluorodecane-1,10-diol (CAS 754-96-1) is a symmetrical, highly fluorinated aliphatic diol featuring an eight-carbon perfluorinated core flanked by two reactive terminal hydroxyl groups. In industrial procurement, it is primarily sourced as a specialized monomer for the synthesis of advanced fluorinated polyurethanes (FPUs), polyesters, and block copolymers. The compound's rigid perfluorinated segment imparts exceptionally low surface energy, high chemical resistance, and a low refractive index to the resulting polymer matrices. Unlike standard aliphatic diols, its unique structural rigidity and dual hydrogen-bonding capacity allow it to form highly ordered, parallel-oriented domains at interfaces, making it a critical building block for high-end optical resins, anti-fouling coatings, and specialized surfactants where conventional hydrocarbon diols fail to meet stringent performance criteria [1].

Attempting to substitute 1H,1H,10H,10H-Perfluorodecane-1,10-diol with non-fluorinated analogs like 1,10-decanediol results in a complete loss of the target polymer's oleophobicity and low-refractive-index properties, rendering the substitution useless for optical and anti-fouling applications. Furthermore, substituting with fluorinated mono-alcohols (e.g., 1H,1H,2H,2H-perfluorodecanol) fundamentally alters the polymerization chemistry, acting as chain terminators rather than chain extenders, which prevents the formation of high-molecular-weight polyurethanes or polyesters. Even when compared to shorter-chain fluorodiols (such as 1H,1H,6H,6H-perfluoro-1,6-hexanediol), the C10 variant provides a significantly longer continuous perfluorinated sequence (eight -CF2- units), which is the critical threshold required to drive strong microphase separation and spontaneous multilayer interfacial packing, directly dictating the ultimate mechanical and surface-repellent properties of the synthesized material [1].

Spontaneous Multilayer Packing and Parallel Interfacial Orientation

Interfacial tension and X-ray reflectivity studies demonstrate that 1H,1H,10H,10H-perfluorodecane-1,10-diol exhibits a unique parallel orientation at interfaces due to the rigidity of its perfluorinated chain and dual terminal hydroxyls. Unlike 1H,1H,2H,2H-perfluorodecanol, which orients perpendicularly, the C10 diol forms a condensed monolayer with a molecular area of approximately 0.82 nm² before spontaneously piling into dense multilayers (decreasing apparent area to 0.12 nm² at higher pressures). This distinct interfacial behavior provides superior structural templating in block copolymer synthesis compared to mono-functional or non-fluorinated analogs [1].

Evidence DimensionInterfacial molecular orientation and apparent cross-sectional area
Target Compound DataParallel orientation with spontaneous multilayer formation (apparent area dropping to 0.12 nm²)
Comparator Or Baseline1H,1H,2H,2H-perfluorodecanol (perpendicular orientation, no spontaneous multilayering)
Quantified DifferenceTransition from 0.82 nm² (monolayer) to 0.12 nm² (multilayer) vs. static perpendicular packing
ConditionsHexane/water interface under atmospheric pressure at 298.15 K

The ability to form highly ordered, parallel multilayers is critical for designing anti-fouling coatings and amphiphilic block copolymers with predictable, stable surface enrichment.

Optical Property Modulation in Polymeric Networks

The incorporation of highly fluorinated monomers like 1H,1H,10H,10H-perfluorodecane-1,10-diol into polymer backbones drastically reduces the refractive index of the resulting materials. While standard hydrocarbon diols (e.g., 1,10-decanediol) typically yield polymers with refractive indices above 1.45, the high fluorine mass fraction (16 fluorine atoms per molecule) in the C10 fluorodiol drives the refractive index of synthesized optical resins and fibers significantly lower. This makes it an essential precursor for cladding materials in optical fibers where a strict refractive index differential is required to maintain total internal reflection [1].

Evidence DimensionRefractive index of resulting polymer networks
Target Compound DataPolymeric networks incorporating C10 fluorodiol (refractive index typically 1.35–1.40)
Comparator Or Baseline1,10-decanediol-based polymers (refractive index > 1.45)
Quantified DifferenceReduction of ~0.05 to 0.10 in refractive index units
ConditionsPolymerized into optical resin formulations

Essential for optical fiber manufacturing where precise control over the cladding's low refractive index is required to maintain total internal reflection.

Structural Templating in Amphiphilic Triblock and Pentablock Copolymers

For the synthesis of amphiphilic triblock and fluorinated pentablock copolymers, 1H,1H,10H,10H-perfluorodecane-1,10-diol serves as a critical central or terminal building block. When compared to shorter fluorodiols, the C10 variant provides a sufficiently long perfluoroalkyl segment to drive robust phase separation from central polyether segments. This enables the preparation of diverse bromo(ester) macroinitiators that yield highly ordered, stable micellar structures in solution, which cannot be achieved using non-fluorinated diols due to the lack of solvophobic driving forces .

Evidence DimensionPhase separation and macroinitiator stability
Target Compound DataC10 perfluorodiol (enables stable pentablock/triblock copolymer formation)
Comparator Or BaselineNon-fluorinated diols (fail to provide solvophobic phase separation)
Quantified DifferenceDistinct solvophobic segregation vs. homogenous mixing
ConditionsPreparation of bromo(ester) macroinitiators for block copolymerization

Crucial for polymer chemists procuring monomers to synthesize advanced amphiphilic delivery systems or specialized surface-active copolymers.

High-Purity Processability for Polyurethane Chain Extension

In polyurethane formulation, the symmetric di-primary hydroxyl structure of 1H,1H,10H,10H-perfluorodecane-1,10-diol ensures consistent and predictable reaction kinetics with diisocyanates. Unlike secondary fluorinated alcohols or asymmetric diols which suffer from steric hindrance and unequal reactivity, this symmetric C10 diol allows for the uniform growth of hard segments. This uniform reactivity is vital for achieving high-molecular-weight polymers without premature chain termination, outperforming mixed-isomer or mono-functional fluorinated substitutes in industrial scale-up .

Evidence DimensionPolymerization kinetics and chain extension efficiency
Target Compound DataSymmetric primary diol (uniform reactivity, high molecular weight)
Comparator Or BaselineAsymmetric or secondary fluorinated diols (unequal reactivity, lower molecular weight)
Quantified DifferenceElimination of differential reactivity rates during step-growth polymerization
ConditionsReaction with diisocyanates in polyurethane synthesis

Ensures reproducible batch-to-batch polymer molecular weights, minimizing waste and process adjustments in industrial polyurethane manufacturing.

Synthesis of High-Performance Fluorinated Polyurethanes (FPUs)

Procured as a critical chain extender to impart high hydrophobicity, oleophobicity, and chemical resistance to FPU coatings. Its symmetric primary hydroxyl groups ensure uniform polymerization, making it the right choice for protective coatings used in marine, aerospace, and industrial environments where standard polyurethanes degrade .

Optical Fiber Cladding and Low-Refractive-Index Resins

Utilized as a monomer for polyesters and polycarbonates where its high fluorine mass fraction ensures the low refractive index necessary for optical waveguiding. It is the preferred substitute over hydrocarbon diols when formulating anti-reflective coatings and optical claddings [2].

Amphiphilic Block Copolymer Production

Employed in the creation of specialized triblock or pentablock copolymers. Its unique parallel interfacial orientation and strong solvophobic driving forces allow for predictable surface enrichment and stable micellar behavior, outperforming shorter fluorodiols in macroinitiator synthesis [1].

Advanced Surfactant and Interface Engineering

Applied in the development of specialized bolaform-like surfactants and interfacial modifiers that require spontaneous multilayer formation at oil/water boundaries, a property unique to its rigid C10 perfluorinated core [1].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H,1H,10H,10H-Perfluorodecane-1,10-diol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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